molecular formula C11H7BrO B8238473 6-Bromo-5H-benzo[7]annulen-5-one

6-Bromo-5H-benzo[7]annulen-5-one

Cat. No.: B8238473
M. Wt: 235.08 g/mol
InChI Key: HOQQWBNNCXRXQW-UHFFFAOYSA-N
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Description

6-Bromo-5H-benzo7annulen-5-one is an organic compound with the molecular formula C11H9BrO. It is a brominated derivative of benzo7annulene, characterized by a bromine atom attached to the sixth position of the benzo7annulene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5H-benzo7annulen-5-one typically involves the bromination of benzo7annulene derivatives. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: While specific industrial production methods for 6-Bromo-5H-benzo7annulen-5-one are not extensively documented, large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoannulene derivatives can be formed.

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols and alkanes.

Scientific Research Applications

6-Bromo-5H-benzo7annulen-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5H-benzo7annulen-5-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine atom and conjugated ring system play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • 6-Hydroxy-5H-benzo7annulen-5-one
  • 6-Methoxy-5H-benzo7annulen-5-one
  • 6-Chloro-5H-benzo7annulen-5-one

Comparison: 6-Bromo-5H-benzo7annulen-5-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its hydroxy, methoxy, and chloro analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and may also influence its pharmacokinetic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-bromobenzo[7]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO/c12-10-7-3-5-8-4-1-2-6-9(8)11(10)13/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQQWBNNCXRXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C(C2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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